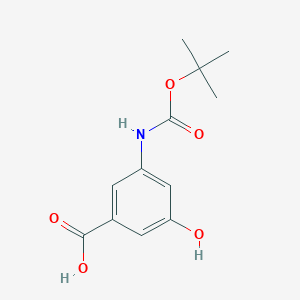

3-(N-Boc-amino)-5-hydroxybenzoic Acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTCXQVSGVVIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592787 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232595-59-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 N Boc Amino 5 Hydroxybenzoic Acid and Its Precursors

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 3-(N-Boc-amino)-5-hydroxybenzoic acid identifies the most logical disconnection at the amide bond of the N-Boc protecting group. This bond is synthetically formed by the reaction of the amino group with an activated carbonyl species, typically Di-tert-butyl dicarbonate (B1257347). This disconnection reveals that the immediate and crucial precursor is 3-Amino-5-hydroxybenzoic Acid (AHBA).

The synthesis of this compound is thus simplified to a single protection step from AHBA. The main body of synthetic strategy, therefore, revolves around the various methodologies available for the synthesis of AHBA itself.

Precursor Synthesis: 3-Amino-5-hydroxybenzoic Acid (AHBA)

3-Amino-5-hydroxybenzoic acid (AHBA) is a key precursor for a variety of natural products, including ansamycins and mitomycins. rsc.org Its synthesis has been approached through several distinct chemical routes, starting from readily available aromatic compounds.

Chemical Synthesis Routes for AHBA

One of the fundamental approaches to substituted benzoic acids begins with the electrophilic substitution of the parent benzoic acid. This route to AHBA commences with the dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid.

The initial step involves treating benzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid. wikipedia.orgorgsyn.org The carboxyl group of benzoic acid is a meta-directing deactivator, which selectively directs the incoming nitro groups to the 3 and 5 positions, yielding 3,5-dinitrobenzoic acid. wikipedia.org This product can be isolated as yellow or colorless crystals with a melting point between 205 and 207 °C. wikipedia.org

The subsequent conversion of 3,5-dinitrobenzoic acid to AHBA is a multi-step process that requires the selective reduction of one nitro group to an amine and the conversion of the other nitro group to a hydroxyl group. This transformation is chemically challenging due to the need for high regioselectivity. A potential, though complex, pathway involves:

Partial Reduction: Selective reduction of one nitro group to yield 3-amino-5-nitrobenzoic acid.

Diazotization and Hydrolysis: Conversion of the newly formed amino group into a diazonium salt, followed by hydrolysis (boiling in water) to introduce a hydroxyl group, yielding 3-hydroxy-5-nitrobenzoic acid.

Final Reduction: Reduction of the remaining nitro group to an amine to afford the final product, 3-amino-5-hydroxybenzoic acid.

Alternatively, a full reduction of 3,5-dinitrobenzoic acid yields 3,5-diaminobenzoic acid. google.com One of the amino groups would then need to be selectively converted into a hydroxyl group, typically via a Sandmeyer-type reaction involving diazotization and subsequent hydrolysis, which presents significant selectivity challenges.

Table 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

| Step | Starting Material | Reagents | Key Conditions | Product | Yield |

| Dinitration | Benzoic Acid | Fuming Nitric Acid (sp. gr. 1.54), Concentrated Sulfuric Acid (sp. gr. 1.84) | Temperature maintained between 70-90°C during addition. orgsyn.org | 3,5-Dinitrobenzoic Acid | 54-60% orgsyn.org |

A more direct approach to AHBA involves the amination of 3,5-dihydroxybenzoic acid. This method leverages nucleophilic aromatic substitution, where a hydroxyl group is displaced by an amino group. Such reactions, often analogous to the Bucherer reaction, typically require high temperatures and the presence of a sulfite (B76179) or bisulfite catalyst to proceed effectively.

While specific literature detailing the direct amination of 3,5-dihydroxybenzoic acid with ammonia (B1221849) to produce AHBA is sparse, related transformations are known. For instance, a patented method describes the preparation of 3,5-dihydroxybenzoic acid by reacting an aminobenzoic acid with ammonium (B1175870) bisulfate at 220°C, essentially the reverse of the desired reaction, which suggests the plausibility of the forward reaction under suitable conditions. guidechem.com This synthetic route offers the advantage of installing the amino and hydroxyl groups in the correct positions from a commercially available starting material.

Table 2: Conceptual Amination of 3,5-Dihydroxybenzoic Acid

| Step | Starting Material | Reagents | Key Conditions | Product |

| Amination | 3,5-Dihydroxybenzoic Acid | Ammonia or an amine source (e.g., ammonium bisulfate) | High temperature (e.g., >200°C), potentially under pressure. guidechem.com | 3-Amino-5-hydroxybenzoic Acid |

This pathway involves the synthesis of the methyl ester of AHBA, followed by a simple hydrolysis step to yield the final carboxylic acid. The primary synthetic effort is directed towards the preparation of methyl 3-amino-5-hydroxybenzoate.

The synthesis of this ester can be achieved through various routes, often mirroring those for AHBA itself but performed on the esterified precursor. For example, one could start with methyl 3,5-dihydroxybenzoate (B8624769) and perform a regioselective amination. A more common approach involves starting with methyl 3,5-dinitrobenzoate (B1224709) and performing selective reductions and functional group interconversions as described in section 2.2.1.1.

Once methyl 3-amino-5-hydroxybenzoate is obtained, the final step is the hydrolysis of the ester group. researchgate.net This is typically accomplished under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidic workup to protonate the carboxylate and afford the desired 3-amino-5-hydroxybenzoic acid.

Table 3: Hydrolysis of Methyl 3-amino-5-hydroxybenzoate

| Step | Starting Material | Reagents | Key Conditions | Product |

| Hydrolysis | Methyl 3-amino-5-hydroxybenzoate | 1. Aqueous Base (e.g., NaOH) 2. Acid (e.g., HCl) | Reflux, followed by acidification. | 3-Amino-5-hydroxybenzoic Acid |

Modern synthetic chemistry often seeks more efficient or "expedient" routes that may involve fewer steps, milder conditions, or novel catalytic methods. rsc.orgnih.gov For AHBA and its derivatives, such syntheses focus on improving upon the classical multi-step procedures.

An example of an expedient approach involves the selective functionalization of a pre-formed benzene (B151609) ring. For instance, selective chlorination of methyl 3-amino-5-hydroxybenzoate can be achieved using N-chlorosuccinimide, which selectively monochlorinates the 2- and 6-positions. researchgate.net While this demonstrates derivatization rather than de novo synthesis, the principles of regioselective manipulation are key to expedient syntheses.

More advanced strategies could involve enzymatic or chemoenzymatic methods, which can offer high selectivity under mild conditions. A cell-free synthesis of AHBA has been reported, highlighting a biosynthetic approach that can circumvent the challenges of regioselectivity in traditional organic synthesis. researchgate.net These methods, while often more complex to set up initially, can provide highly efficient and environmentally benign routes to complex molecules like AHBA.

Biosynthetic Pathways to 3-Amino-5-hydroxybenzoic Acid (AHBA)

3-Amino-5-hydroxybenzoic acid (AHBA) is a crucial precursor for a wide array of natural products, including the ansamycin (B12435341) and mitomycin families of antibiotics. nih.govrsc.org It serves as the starter unit for the biosynthesis of the mC7N (meta-C-C6-N) structural element characteristic of these compounds. nih.govacs.org The formation of AHBA occurs through a specialized branch of the shikimate pathway, known as the aminoshikimate pathway, which is found in various bacteria such as Amycolatopsis mediterranei and Streptomyces species. nih.govwashington.edu

The Aminoshikimate Pathway

The aminoshikimate pathway is a modification of the primary shikimate pathway, which is responsible for producing aromatic amino acids in bacteria, plants, and fungi. nih.gov This variant pathway uniquely incorporates a nitrogen atom at an early stage to produce AHBA. acs.orgpnas.org The process begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, specifically phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). acs.orgnih.gov

A key intermediate in the biosynthesis of AHBA is kanosamine (3-amino-3-deoxy-D-glucose), which serves as the source of the nitrogen atom for the aminoshikimate pathway. nih.govacs.org The pathway for kanosamine formation is thought to have been recruited from other organisms to supply this essential nitrogenous precursor. nih.gov In A. mediterranei, kanosamine is synthesized from UDP-glucose through a series of six enzymatic reactions. nih.govresearchgate.net Once formed, kanosamine is phosphorylated by the enzyme kanosamine kinase (RifN) to produce kanosamine-6-phosphate (K6P). nih.gov This phosphorylation is a critical activation step, preparing the molecule for subsequent isomerization and entry into the main pathway. nih.govnih.gov

Following phosphorylation, kanosamine-6-phosphate is isomerized to 3-amino-3-deoxy-D-fructose 6-phosphate (aminoF6P). acs.org This intermediate is then converted to 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P). nih.gov The first committed step of the aminoshikimate pathway involves the condensation of iminoE4P with phosphoenolpyruvate (PEP), a reaction catalyzed by AminoDAHP synthase. nih.gov This forms 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP). acs.org

The pathway then proceeds through a series of reactions that parallel the conventional shikimate pathway. AminoDAHP is cyclized to form 5-deoxy-5-aminodehydroquinic acid (aminoDHQ), which is subsequently dehydrated to yield 5-deoxy-5-aminodehydroshikimic acid (aminoDHS). acs.orgnih.gov In the final step, aminoDHS is aromatized to produce 3-amino-5-hydroxybenzoic acid (AHBA). nih.gov Studies using cell-free extracts have demonstrated the efficient conversion of aminoDAHP (45%), aminoDHQ (41%), and aminoDHS (95%) into AHBA. acs.org

Key Enzymes and Gene Clusters Involved in AHBA Biosynthesis

The enzymatic reactions for AHBA biosynthesis are encoded by a set of genes typically organized into a biosynthetic gene cluster (BGC). bath.ac.uk In the rifamycin-producing organism Amycolatopsis mediterranei, these genes are part of the approximately 90 kb rif gene cluster. washington.edupnas.org This cluster contains the genes necessary for AHBA synthesis, its subsequent assembly into the polyketide backbone, and regulation. pnas.orgresearchgate.net

| Gene | Encoded Enzyme | Proposed Function in AHBA Biosynthesis |

| rifH | AminoDAHP synthase | Condenses iminoE4P and PEP to form aminoDAHP nih.govnih.gov |

| rifG | AminoDHQ synthase | Cyclizes aminoDAHP to form aminoDHQ nih.gov |

| rifJ | AminoDHS dehydratase | Dehydrates aminoDHQ to form aminoDHS nih.gov |

| rifK | AHBA synthase | Aromatizes aminoDHS to form AHBA nih.govnih.gov |

| rifL | Oxidoreductase | Involved in the initial steps of kanosamine biosynthesis nih.gov |

| rifM | UDP-kanosamine phosphatase | Involved in kanosamine biosynthesis nih.gov |

| rifN | Kanosamine kinase | Phosphorylates kanosamine to kanosamine-6-phosphate nih.gov |

AHBA synthase, the product of the rifK gene, is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme that catalyzes the final, unique step of the pathway: the aromatization of 5-deoxy-5-aminodehydroshikimic acid to AHBA. nih.govwashington.edu This reaction involves the elimination of water and the stereospecific removal of a proton. washington.edu Interestingly, AHBA synthase appears to be a bifunctional enzyme. As a homodimer, it performs the terminal aromatization step. nih.gov It is also proposed to form a complex with the oxidoreductase RifL to catalyze an earlier transamination reaction in the formation of kanosamine precursors. nih.govnih.gov Due to its high conservation and unique role, the rifK gene is often used as a genetic marker to screen for potential producers of ansamycin and other AHBA-derived natural products. nih.govresearchgate.net

AminoDAHP synthase, encoded by the rifH gene, carries out the first committed step that channels intermediates into the aminoshikimate pathway. nih.govnih.gov It catalyzes the condensation of phosphoenolpyruvate (PEP) with 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P), an amino-analogue of erythrose 4-phosphate, to form aminoDAHP. nih.gov This reaction is analogous to the one catalyzed by DAHP synthase in the primary shikimate pathway, but it incorporates a nitrogen atom into the cyclic framework from the very beginning. acs.orgpnas.org

AminoDHQ Synthase (RifG)

AminoDHQ synthase, also known as RifG, is a key enzyme in the aminoshikimate pathway. It catalyzes the conversion of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) into 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ). acs.org This reaction is a crucial step that channels the precursor into the core structure of what will become the aromatic ring of AHBA. Genetic studies have indicated that the branch point for the formation of the mC7N unit, for which AHBA is the precursor, occurs before the 3-dehydroquinic acid (DHQ) step in the standard shikimate pathway. acs.org This highlights the specific and essential role of AminoDHQ synthase in committing the substrate to the biosynthesis of ansamycin and mitomycin antibiotics. acs.orgnih.gov

Oxidoreductase (RifL), Phosphatase (RifM), and Kinase (RifN)

The aminoshikimate pathway involves several other key enzymes that facilitate the formation of the initial precursors. researchgate.net The pyridoxal phosphate (PLP)-dependent enzyme AHBA synthase, which catalyzes the final aromatization step to form AHBA, also participates in an earlier stage of the pathway. nih.gov In a complex with the oxidoreductase RifL, it catalyzes the transamination of UDP-3-keto-D-glucose. nih.gov The functions of a phosphatase (RifM) and a kinase (RifN) are also implicated in the early steps of the pathway, contributing to the generation of the nitrogenous precursor required for the synthesis of aminoDAHP. researchgate.net

Cell-Free Synthesis Approaches for AHBA

The biosynthetic pathway of 3-amino-5-hydroxybenzoic acid (AHBA) has been effectively studied using cell-free extracts. acs.org Research utilizing extracts from the rifamycin (B1679328) B producer, Amycolatopsis mediterranei S699, and the ansatrienin A producer, Streptomyces collinus Tü1892, has elucidated the key steps of this modified shikimate pathway. acs.org

These cell-free systems demonstrated the conversion of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into AHBA, albeit in low yield. acs.org More significantly, these studies showed efficient conversions of downstream intermediates, providing strong evidence for the proposed pathway. acs.org

| Substrate | Product | Conversion Yield (%) |

| AminoDAHP | AHBA | 45 |

| AminoDHQ | AHBA | 41 |

| AminoDHS | AHBA | 95 |

This table summarizes the conversion efficiencies of key intermediates to AHBA in cell-free extracts, as reported in studies of the aminoshikimate pathway. acs.org

Crucially, the normal shikimate pathway intermediate, 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP), did not lead to the formation of AHBA under the same conditions. acs.org This confirms that AHBA biosynthesis proceeds through a distinct "aminoshikimate" route, branching off from the primary shikimate pathway at the very beginning. acs.org

Introduction of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under most basic and nucleophilic conditions and its facile removal under mild acidic conditions. nih.govwikipedia.org The introduction of the Boc group onto the amino functionality of 3-amino-5-hydroxybenzoic acid is a critical step in the synthesis of the target compound, this compound.

N-tert-Butyloxycarbonylation of Amines with (Boc)2O

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgfishersci.co.uk This reagent reacts with primary and secondary amines to form the corresponding N-tert-butoxycarbonyl derivatives (Boc-amines). wikipedia.org The reaction is versatile and can be performed under various conditions, often achieving high yields. fishersci.co.uk

The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a carbamate (B1207046) and the release of tert-butanol (B103910) and carbon dioxide as byproducts. cdnsciencepub.com

Aqueous and Anhydrous Conditions

The N-tert-butyloxycarbonylation of amines using (Boc)₂O can be effectively carried out under both aqueous and anhydrous conditions, offering flexibility in synthetic design. fishersci.co.ukorganic-chemistry.org

Aqueous Conditions: Performing the reaction in the presence of water is a common and often advantageous method. nih.gov It can be conducted using a co-solvent system such as water-acetone, water-THF, or water-dioxane. nih.govfishersci.co.uk A base, typically sodium bicarbonate or sodium hydroxide, is often added to neutralize the acidic byproduct and facilitate the reaction. wikipedia.orgfishersci.co.uk A key benefit of using aqueous conditions is the potential for an eco-friendly protocol that can proceed without a catalyst, yielding the desired product in excellent yields and short reaction times. nih.gov This method is also effective for the chemoselective protection of amines. researchgate.net

| Solvent System | Base | Typical Conditions | Reference |

| Water-Acetone | None (Catalyst-free) | Room Temperature | nih.gov |

| Water/THF | Base | Room Temperature / 40°C | fishersci.co.uk |

| Chloroform (B151607)/Water (biphasic) | Sodium Bicarbonate | Reflux | fishersci.co.uk |

| Water/Methanol (B129727)/Triethylamine (B128534) | Triethylamine | 55°C | wordpress.com |

This table presents various reaction conditions reported for the N-Boc protection of amines in aqueous or mixed-aqueous systems.

Anhydrous Conditions: Anhydrous conditions are also widely used for Boc protection, particularly when the substrate is sensitive to water or when solubility in aqueous systems is poor. Common anhydrous solvents include tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dichloromethane (B109758) (DCM), and dioxane. fishersci.co.ukderpharmachemica.com In these systems, an organic base like 4-(dimethylamino)pyridine (DMAP) or triethylamine is often employed as a catalyst or base. wikipedia.orgfishersci.co.uk Solvent-free conditions have also been developed, using a catalytic amount of a substance like iodine or a solid-supported acid such as Amberlite-IR 120, which can lead to very high yields in extremely short reaction times. organic-chemistry.orgderpharmachemica.com

| Solvent | Catalyst/Base | Typical Conditions | Reference |

| Acetonitrile | DMAP | Not specified | wikipedia.org |

| Dichloromethane (DCM) | Amberlite-IR 120 | Room Temperature | derpharmachemica.com |

| Solvent-free | Iodine | Ambient Temperature | organic-chemistry.org |

| Solvent-free | Amberlite-IR 120 | Room Temperature | derpharmachemica.com |

This table outlines various reaction conditions for N-Boc protection of amines under anhydrous or solvent-free conditions.

The choice between aqueous and anhydrous conditions depends on the specific properties of the amine substrate, such as its solubility and stability, and the desired reaction parameters, including environmental impact and ease of workup. nih.govderpharmachemica.com

Catalytic Systems in Boc-Protection

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of 3-amino-5-hydroxybenzoic acid or its precursors is a critical transformation. A variety of catalytic systems have been developed to facilitate this reaction efficiently and chemoselectively, avoiding protection of the hydroxyl group.

Ionic Liquids: Ionic liquids have emerged as versatile catalysts and solvents in organic synthesis. For the N-tert-butyloxycarbonylation of amines, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the reaction with excellent chemoselectivity. The catalytic role is believed to involve the activation of di-tert-butyl dicarbonate (Boc₂O) through the formation of bifurcated hydrogen bonds with the C-2 hydrogen of the imidazolium (B1220033) cation. While primarily documented for a range of amines, this methodology presents a promising avenue for the selective N-protection of 3-amino-5-hydroxybenzoic acid.

Hexafluoroisopropanol (HFIP): HFIP is a highly polar, non-nucleophilic solvent that can also act as an organocatalyst for N-Boc protection. organic-chemistry.org It facilitates a simple and efficient chemoselective mono-N-Boc protection of various amines with di-tert-butyl dicarbonate at room temperature, often yielding excellent results in short reaction times (5 to 30 minutes) without the need for additional acidic or basic catalysts. organic-chemistry.org A key advantage of using HFIP is the avoidance of common side reactions such as the formation of isocyanates, ureas, and N,N-di-Boc derivatives. organic-chemistry.org Furthermore, HFIP can be recovered and reused, adding to the sustainability of the process. organic-chemistry.org

Perchloric Acid Adsorbed on Silica-Gel (HClO₄-SiO₂): This solid-supported acid catalyst has been demonstrated as a highly efficient, inexpensive, and reusable option for the chemoselective N-tert-butoxycarbonylation of amines. The reactions are typically carried out at room temperature under solvent-free conditions, offering a green chemistry approach. This catalyst has shown excellent chemoselectivity for amines in the presence of hydroxyl and thiol groups, which is particularly relevant for the synthesis of this compound.

Iodine: Molecular iodine has been established as an effective and mild catalyst for the N-Boc protection of a wide array of amines, including aliphatic, aromatic, and heterocyclic amines, as well as amino acid derivatives. organic-chemistry.org This method is operationally simple, cost-effective, and environmentally friendly as it often proceeds under solvent-free conditions. organic-chemistry.org A catalytic amount of iodine (typically 10 mol%) is sufficient to achieve high yields in short reaction times. organic-chemistry.org The proposed mechanism involves the activation of Boc₂O by iodine, which facilitates the nucleophilic attack by the amine. organic-chemistry.org

Regioselectivity and Yield Optimization Strategies for Boc-Protection

Achieving high regioselectivity for the N-Boc protection of 3-amino-5-hydroxybenzoic acid is paramount to avoid protection of the phenolic hydroxyl group. The inherent difference in nucleophilicity between the aromatic amine and the hydroxyl group forms the basis for this selectivity.

Optimization of reaction conditions is crucial for maximizing the yield of the desired N-protected product. Key parameters to consider include:

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. As noted, alcoholic solvents can enhance the rate of Boc protection of aromatic amines. organic-chemistry.org

Temperature: While many modern catalytic methods operate efficiently at room temperature, temperature can be a critical parameter to control for optimizing yield and minimizing side reactions.

Stoichiometry: Precise control over the stoichiometry of the amine, Boc₂O, and the catalyst is essential. Using a slight excess of Boc₂O can drive the reaction to completion, but a large excess may lead to the formation of di-protected byproducts.

Catalyst Loading: The amount of catalyst used can impact the reaction rate. Optimization studies are necessary to determine the minimum catalyst loading required for efficient conversion, thereby reducing cost and simplifying purification.

For substrates with multiple functional groups, such as 3-amino-5-hydroxybenzoic acid, chemoselectivity is a primary concern. The aforementioned catalytic systems (HFIP, HClO₄-SiO₂, Iodine) have demonstrated excellent chemoselectivity for N-protection over O-protection in aminophenols and amino alcohols.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates are critical steps to obtain a high-purity final product. Common techniques employed include extraction, chromatography, and crystallization.

Extraction: A standard work-up procedure for Boc-protection reactions often involves diluting the reaction mixture with an organic solvent and washing with aqueous solutions to remove unreacted reagents, byproducts like tert-butanol, and the catalyst. For acidic products like this compound, adjusting the pH of the aqueous phase can facilitate separation.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying Boc-protected amino acids and their derivatives. nih.gov The choice of eluent system is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), or dichloromethane and methanol, is often employed. nih.gov For highly polar compounds, reverse-phase chromatography may be a more suitable alternative. helixchrom.com

Crystallization: Crystallization is an effective method for obtaining highly pure solid products. For Boc-protected amino acids that are oils or difficult to crystallize, techniques such as the addition of seed crystals followed by pulping in a weak polar solvent can induce crystallization. morressier.com The choice of solvent system for recrystallization is critical and often determined empirically. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, and mixtures of ethyl acetate and petroleum ether. guidechem.com

Below is an interactive data table summarizing the purification techniques:

| Purification Technique | Description | Key Considerations |

| Extraction | Separation based on differential solubility in immiscible liquid phases. | pH adjustment is critical for acidic or basic compounds. |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase. | Choice of stationary phase (e.g., silica gel, reverse-phase) and eluent system is crucial for effective separation. |

| Crystallization | Solidification of a pure compound from a solution. | Solvent selection, cooling rate, and the use of seed crystals can influence crystal quality and yield. |

Chemical Reactivity and Transformations of 3 N Boc Amino 5 Hydroxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amide bond formation, and reduction.

Esterification of the carboxylic acid moiety in 3-(N-Boc-amino)-5-hydroxybenzoic acid can be achieved through several standard methods. These reactions are fundamental in modifying the solubility and reactivity of the molecule, or for protecting the carboxylic acid group during subsequent transformations.

One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For instance, reaction with methanol (B129727) and a catalytic amount of sulfuric acid will yield the corresponding methyl ester. researchgate.net Another mild and efficient method for methylation is the use of diazomethane (B1218177) (CH₂N₂) in an inert solvent like diethyl ether. This reaction proceeds rapidly at room temperature and typically gives high yields of the methyl ester. However, diazomethane is toxic and explosive, requiring careful handling. researchgate.net For the synthesis of other alkyl esters, the reaction of the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) is a viable route. researchgate.net

The following table summarizes common esterification conditions applicable to this compound.

| Reagent/Catalyst | Alcohol/Alkylating Agent | Solvent | Conditions | Product |

| H₂SO₄ (catalytic) | Methanol | Methanol | Reflux | Methyl 3-(N-Boc-amino)-5-hydroxybenzoate |

| Diazomethane (CH₂N₂) | - | Diethyl ether | Room Temperature | Methyl 3-(N-Boc-amino)-5-hydroxybenzoate |

| K₂CO₃ | Ethyl bromide | DMF | Heating | Ethyl 3-(N-Boc-amino)-5-hydroxybenzoate |

The carboxylic acid can be readily converted into an amide via coupling with a primary or secondary amine. This transformation is crucial in peptide synthesis and for the construction of various bioactive molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group.

A widely used method involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The use of HOBt as an additive minimizes side reactions and reduces the risk of racemization if chiral amines are used. nih.gov

A typical procedure for amide bond formation is outlined in the table below.

| Coupling Reagent | Additive | Amine | Solvent | Conditions | Product Example |

| EDC | HOBt, DMAP | Benzylamine | Acetonitrile (B52724) | Room Temperature | N-benzyl-3-(N-Boc-amino)-5-hydroxybenzamide |

| DCC | DMAP | Aniline | Dichloromethane (B109758) | Room Temperature | N-phenyl-3-(N-Boc-amino)-5-hydroxybenzamide |

| HATU | DIPEA | Glycine methyl ester | DMF | Room Temperature | Methyl N-(3-(N-Boc-amino)-5-hydroxybenzoyl)glycinate |

The carboxylic acid group can be reduced to a primary alcohol, yielding (3-(N-Boc-amino)-5-hydroxyphenyl)methanol. This transformation provides a route to a different class of derivatives with altered chemical properties.

Strong reducing agents are typically required for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. masterorganicchemistry.combyjus.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com An acidic workup is necessary to protonate the resulting alkoxide and liberate the alcohol. It is important to note that LiAlH₄ is a very reactive reagent that can also reduce other functional groups, although the Boc protecting group is generally stable under these conditions. masterorganicchemistry.com

A milder alternative involves the use of borane (B79455) (BH₃), often in the form of a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). google.com Borane selectively reduces carboxylic acids in the presence of many other functional groups, including esters and nitro groups. The reaction is typically performed in THF at room temperature or with gentle heating. google.com

The table below presents common conditions for the reduction of the carboxylic acid moiety.

| Reducing Agent | Solvent | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | THF or Diethyl Ether | 0 °C to Room Temperature, followed by acidic workup | (3-(N-Boc-amino)-5-hydroxyphenyl)methanol |

| Borane-THF complex (BH₃·THF) | THF | Room Temperature to Reflux | (3-(N-Boc-amino)-5-hydroxyphenyl)methanol |

| Sodium borohydride (B1222165) / Iodine | THF | Room Temperature | (3-(N-Boc-amino)-5-hydroxyphenyl)methanol |

Reactions Involving the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) protecting group is a key feature of the molecule, rendering the amino group unreactive under a variety of conditions. However, this group can be selectively removed to liberate the free amine, which can then undergo further functionalization.

The Boc group is known for its lability under acidic conditions. commonorganicchemistry.com This selective removal is a cornerstone of its use in multi-step synthesis.

A standard method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). commonorganicchemistry.com The reaction is typically rapid, often completing within a few hours at room temperature. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com

Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane (B91453) or diethyl ether, is also highly effective for Boc cleavage. commonorganicchemistry.comnih.gov This method is particularly useful when TFA is not desirable. The reaction with 4M HCl in dioxane is generally fast and efficient. nih.govresearchgate.net

The following table summarizes common acidic conditions for Boc deprotection.

| Reagent | Solvent | Conditions | Product |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 3-Amino-5-hydroxybenzoic acid trifluoroacetate salt |

| Hydrogen chloride (HCl) | 1,4-Dioxane | Room Temperature | 3-Amino-5-hydroxybenzoic acid hydrochloride salt |

Once the Boc group is removed, the resulting 3-amino-5-hydroxybenzoic acid possesses a free aromatic amine that is nucleophilic and can participate in a range of chemical reactions. This allows for the introduction of diverse substituents at the 3-position of the aromatic ring.

Common functionalization reactions for the free amine include acylation and alkylation. Acylation can be achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to form an amide. For example, treatment with acetyl chloride would yield 3-acetamido-5-hydroxybenzoic acid.

Alkylation of the amine can be accomplished using alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to over-alkylation to form secondary and tertiary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), provides a more controlled method for the synthesis of secondary and tertiary amines.

The table below provides examples of potential functionalization reactions of the deprotected amine.

| Reaction Type | Reagent | Base/Catalyst | Product Example |

| Acylation | Acetyl chloride | Pyridine | 3-Acetamido-5-hydroxybenzoic acid |

| Sulfonylation | Benzenesulfonyl chloride | Triethylamine | 3-(Phenylsulfonamido)-5-hydroxybenzoic acid |

| Alkylation | Methyl iodide | K₂CO₃ | 3-(Methylamino)-5-hydroxybenzoic acid |

| Reductive Amination | Benzaldehyde | NaBH₃CN | 3-(Benzylamino)-5-hydroxybenzoic acid |

Subsequent Functionalization of the Free Amine

Alkylation and Acylation Reactions

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly reduces the nucleophilicity of the amino group. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group of the Boc moiety, and the bulky tert-butyl group provides considerable steric hindrance. Consequently, direct N-alkylation or N-acylation of the Boc-protected amino group is generally unfavorable under standard conditions.

However, N-alkylation of N-Boc protected amines can be achieved under specific, more forceful conditions. This typically involves the use of a strong base to deprotonate the N-H bond, followed by reaction with an alkylating agent. For instance, hindered alkoxide bases like potassium tert-butoxide or strong bases like sodium hydride can be used to generate the corresponding anion, which then acts as a nucleophile. google.com An electrochemical method using an electrogenerated acetonitrile anion has also been reported for the high-yield alkylation of N-Boc-4-aminopyridine, demonstrating that even challenging substrates can be alkylated under mild conditions. nih.govresearchgate.net

Further acylation of the N-Boc group is not a common transformation, as the primary purpose of the Boc group is to prevent such reactions. Instead, acylation reactions on this molecule would preferentially occur at the more nucleophilic phenolic hydroxyl group or the carboxylic acid (via conversion to an acyl chloride).

Formation of Ureas, Thioureas, and Sulfonamides

Urea (B33335) Formation: Unsymmetrical and symmetrical ureas can be synthesized from this compound through a practical one-pot procedure. acs.orgnih.gov This method involves the in-situ generation of an isocyanate intermediate from the Boc-protected amine. organic-chemistry.orgresearchgate.net The reaction is typically promoted by a dehydrating agent system, such as trifluoromethanesulfonyl anhydride in the presence of a base like 2-chloropyridine. acs.orgnih.gov The generated isocyanate is highly electrophilic and readily reacts with a primary or secondary amine nucleophile added to the reaction mixture to form the desired urea derivative. nih.gov This process is efficient and compatible with various functional groups. organic-chemistry.org

Thiourea (B124793) Formation: The synthesis of thioureas from the parent amine of this compound would first require the removal of the Boc protecting group under acidic conditions. The resulting free amine, 3-amino-5-hydroxybenzoic acid, can then be converted into a thiourea. A common method involves the reaction of the amine with an isothiocyanate. nih.govresearchgate.net Alternatively, the amine can be reacted with carbon disulfide or a synthetic equivalent like (Me4N)SCF3 to generate an isothiocyanate in situ, which then reacts with another equivalent of the amine or a different amine to produce the thiourea. acs.orgorganic-chemistry.org

Sulfonamide Formation: Similar to thiourea synthesis, the formation of a sulfonamide requires a free amino group. After deprotection of this compound, the resulting 3-amino-5-hydroxybenzoic acid can react with a sulfonyl chloride (R-SO2Cl) in the presence of a base, such as pyridine or triethylamine, to yield the corresponding sulfonamide. researchgate.netcbijournal.com This is the most prevalent method for sulfonamide synthesis. organic-chemistry.org One-pot procedures that start from carboxylic acids have also been developed, proceeding through an in-situ generated sulfonyl chloride, which then couples with an amine. princeton.eduacs.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound, enabling a variety of transformations.

Etherification Reactions

The phenolic hydroxyl group can be converted to an ether through etherification. ambeed.comresearchgate.net This transformation is typically achieved by deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in what is known as the Williamson ether synthesis. google.comgoogle.com Care must be taken in selecting reaction conditions to avoid concurrent esterification of the carboxylic acid group, especially if the alkylating agent is reactive towards carboxylates.

Esterification of Phenolic Hydroxyl Group

Esterification of the phenolic hydroxyl group can be accomplished to form aryl esters. While direct esterification with carboxylic acids is possible, it is often slow. libretexts.orgacs.org More efficient methods involve reacting the phenol with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). libretexts.org The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate, provides a mild and effective method for the esterification of phenols with benzoic acids. researchgate.net Selective esterification of the phenolic group in the presence of the carboxylic acid can be challenging and may require protection of the carboxylic acid or the use of specific catalytic systems that favor phenolate (B1203915) acylation. google.comgoogle.com

| Reagent Type | Specific Example | Typical Conditions | Product |

|---|---|---|---|

| Acyl Chloride | Ethanoyl chloride (CH₃COCl) | Base (e.g., pyridine), room temperature | Phenyl ethanoate ester |

| Acid Anhydride | Ethanoic anhydride ((CH₃CO)₂O) | Gentle warming, optional base | Phenyl ethanoate ester |

| Mitsunobu Reaction | Benzoic acid, PPh₃, DEAD/DIAD | Anhydrous solvent (e.g., THF), 0 °C to RT | Phenyl benzoate (B1203000) ester |

Oxidation of Phenols

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. uc.pt Depending on the oxidant and reaction conditions, various products can be formed. Mild oxidation can lead to the formation of phenoxyl radicals, which can then undergo coupling reactions to form dimers or polymers. nih.govcdnsciencepub.com Stronger oxidizing agents can oxidize the phenol to a quinone. nih.gov The oxidation potential and reaction pathway are influenced by the other substituents on the ring. uc.pt For substituted phenols, oxidation can proceed via hydrogen atom transfer (HAT) to form a neutral phenoxyl radical. nih.govacs.org The presence of multiple electron-donating groups on the ring, such as the -OH and -NHBoc groups in the target molecule, generally lowers the oxidation potential, making the compound more susceptible to oxidation. mdpi.com

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the N-Boc-amino (-NHBoc) groups. assets-servd.hostmasterorganicchemistry.com Both of these are ortho-, para-directing activators. The carboxylic acid (-COOH) group, in contrast, is a meta-directing deactivator. quora.com

The directing effects of the substituents are as follows:

-NHBoc group (at C3): Directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).

-OH group (at C5): Directs incoming electrophiles to positions 4 (ortho) and 6 (ortho).

-COOH group (at C1): Directs incoming electrophiles to positions 3 and 5, which are already substituted.

The activating groups work in a cooperative or reinforcing manner, strongly directing incoming electrophiles to the positions ortho and para to them. msu.edu The most activated positions on the ring are C4 and C6, as they are ortho to the -OH group and para/ortho, respectively, to the -NHBoc group. Position C2 is also activated (ortho to -NHBoc) but is adjacent to the deactivating -COOH group, which may exert some steric hindrance and electronic deactivation.

Experimental evidence confirms this reactivity pattern. Studies on the chlorination of the closely related methyl 3-amino-5-hydroxybenzoate using N-chlorosuccinimide (NCS) showed that substitution occurs selectively at the 2- and 6-positions. researchgate.netpublish.csiro.au This indicates that these positions are highly nucleophilic and accessible for electrophilic attack. Further reaction with excess NCS can lead to perchlorination of the ring. publish.csiro.au

| Position | Influence of -NHBoc (C3) | Influence of -OH (C5) | Influence of -COOH (C1) | Overall Activation/Prediction |

|---|---|---|---|---|

| 2 | Ortho (Activating) | Meta | Ortho (Deactivating) | Activated, likely site of substitution |

| 4 | Para (Activating) | Ortho (Activating) | Meta | Highly activated, likely site of substitution |

| 6 | Ortho (Activating) | Ortho (Activating) | Meta | Highly activated, likely site of substitution |

Halogenation

Halogenation of this compound and its derivatives primarily occurs at the activated positions (2, 4, and 6) on the aromatic ring. The choice of halogenating agent and reaction conditions can influence the selectivity and degree of halogenation.

Chlorination: Studies on the closely related methyl 3-amino-5-hydroxybenzoate have shown that direct chlorination is highly regioselective. researchgate.net The use of N-Chlorosuccinimide (NCS) allows for selective monochlorination at the 2- and 6-positions, which are electronically activated by both the amino and hydroxyl groups. researchgate.net This demonstrates a method to introduce a chlorine atom at specific locations on the benzene ring. Perchlorination followed by selective protodechlorination can yield the 4-chloro derivative. researchgate.net

Bromination: While specific studies on the bromination of this compound are not widely documented, the reactivity pattern is expected to be similar to chlorination. Reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent are commonly used for the bromination of activated aromatic rings. acgpubs.org The N-Boc protecting group is stable under many bromination conditions.

Iodination: The iodination of substituted anilines and benzoic acids can be achieved using various methods. A common approach for poly-iodination involves the use of molecular iodine in the presence of an oxidizing agent, such as iodic acid or hydrogen peroxide, under acidic aqueous conditions. google.comgoogle.com This method is effective for introducing multiple iodine atoms onto an activated aromatic ring. google.com

Table 1: Halogenation Reactions on 3-Amino-5-hydroxybenzoic Acid Derivatives

| Reaction | Reagent | Position of Substitution | Product | Source |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 2- and 6- | Methyl 3-amino-2-chloro-5-hydroxybenzoate and Methyl 3-amino-6-chloro-5-hydroxybenzoate | researchgate.net |

| Iodination | Iodine (I₂) and Iodic Acid (HIO₃) | 2-, 4-, and 6- | 5-Amino-2,4,6-triiodoisophthalic acid (from 5-aminoisophthalic acid) | google.comgoogle.com |

Nitration

The nitration of aromatic rings bearing an N-Boc-amino group has been effectively carried out using acetyl nitrate. researchgate.net This reagent is suitable for the mono- and dinitration of Boc-protected aminobenzenes. researchgate.net For this compound, the directing effects of the activating hydroxyl and N-Boc-amino groups would favor nitration at the 2, 4, and 6 positions. The deactivating effect of the carboxylic acid group further disfavors substitution at positions 2 and 6, suggesting that nitration would likely occur at the 4-position, and potentially the 2- or 6-positions under stronger conditions.

Coupling Reactions

The functional groups of this compound make it a potential substrate for various cross-coupling reactions.

Chan-Lam Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an aryl boronic acid and an amine or an alcohol. wikipedia.orgnrochemistry.com This reaction is advantageous as it can be conducted at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org

Given that phenols and carbamates are viable substrates for this reaction, the phenolic hydroxyl group of this compound could be coupled with various aryl boronic acids. nrochemistry.comorganic-chemistry.org This would result in the formation of a diaryl ether linkage at the 5-position. The reaction is typically catalyzed by a copper(II) source, such as Cu(OAc)₂, and may require a base like pyridine or triethylamine. nrochemistry.com

Table 2: General Conditions for Chan-Lam Coupling

| Component | Examples | Source |

|---|---|---|

| Substrates | Phenols, amines, amides, carbamates, ureas, sulfonamides | nrochemistry.comorganic-chemistry.org |

| Coupling Partner | Aryl boronic acids, stannanes, or siloxanes | organic-chemistry.org |

| Copper Source | Cu(OAc)₂, CuCl₂, CuSO₄ | nrochemistry.com |

| Oxidant | O₂ (air) | nrochemistry.com |

| Base | Pyridine, Et₃N, K₂CO₃ | nrochemistry.com |

| Solvent | CH₂Cl₂, MeCN, THF | nrochemistry.com |

Hunsdiecker-Borodin Reaction

The Hunsdiecker-Borodin reaction is a decarboxylative halogenation where a carboxylic acid is converted to an organic halide with one fewer carbon atom. wikipedia.orgbyjus.com The reaction typically proceeds by treating the silver salt of the carboxylic acid with a halogen, such as bromine. wikipedia.orgalfa-chemistry.com

The mechanism is believed to involve radical intermediates. The silver carboxylate reacts with the halogen to form a reactive acyl hypohalite intermediate, which then undergoes homolytic cleavage and decarboxylation to form an aryl radical. This radical subsequently combines with a halogen radical to yield the final aryl halide. wikipedia.orgbyjus.com Applying this reaction to this compound would theoretically produce a 1-halo-3-(N-Boc-amino)-5-hydroxybenzene, replacing the carboxylic acid group with a halogen atom. Variations of this reaction, such as the Kochi reaction using lead(IV) acetate (B1210297) and a lithium halide, also exist. wikipedia.org

Ring-Closing and Cyclization Reactions Utilizing this compound as a Building Block

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic structures. The amino, hydroxyl, and carboxyl groups can all participate in ring-forming reactions.

For instance, derivatives of this molecule can be used in intramolecular cyclization reactions to form fused ring systems. The N-Boc group is often employed in syntheses where the amine's nucleophilicity needs to be modulated or where it serves as a protecting group that is removed in a later step. researchgate.net

Examples from related structures demonstrate the potential pathways:

Chromene Synthesis: A derivative of 3,5-dihydroxybenzoic acid has been used to synthesize a chromene ring system through thermal cyclization of a propargyloxy intermediate. mdpi.com A similar strategy could be envisioned for this compound.

Benzoxazinone Synthesis: The reaction between an aminobenzoic acid and other bifunctional molecules can lead to the formation of complex heterocyclic structures like benzoxazinones under acidic conditions. nih.gov

Lactam/Lactone Formation: Intramolecular reactions between the functional groups, potentially after modification, can lead to the formation of lactams (involving the amino and carboxyl groups) or lactones (involving the hydroxyl and carboxyl groups). Iodolactonization is a powerful method for constructing lactones from unsaturated carboxylic acids, a strategy that could be adapted for derivatives of the title compound. nih.gov

Pyrazole (B372694) Synthesis: N-Boc protected amino acids have been utilized as starting materials for the synthesis of pyrazole derivatives, showcasing the versatility of the Boc-amino acid scaffold in constructing heterocycles. nih.gov

These examples highlight the broad potential of this compound as a precursor in the synthesis of diverse and complex cyclic molecules for applications in medicinal and materials chemistry.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block

While 3-(N-Boc-amino)-5-hydroxybenzoic acid is itself an achiral molecule, its structure is incorporated into synthetic strategies aimed at producing chiral molecules and materials. Asymmetric synthesis often relies on the use of achiral precursors that are acted upon by chiral catalysts or reagents to induce stereoselectivity. mdpi.com The development of methodologies for creating optically pure amino acids is a significant area of research, with both enzymatic and catalytic asymmetric syntheses being prominent strategies. rsc.org

The functional groups of this compound allow for its use in diastereoselective reactions. For instance, by coupling the molecule to a chiral auxiliary, the resulting diastereomers can be separated, or subsequent reactions can be directed to occur stereoselectively. This approach is fundamental in the asymmetric synthesis of complex tailor-made amino acids and peptide structures. nih.govnih.govresearchgate.net

Precursor in Combinatorial Library Synthesis

The distinct reactivity of the three functional groups on the 3-amino-5-hydroxybenzoic acid core makes it an ideal scaffold for combinatorial chemistry. In a notable application, this compound was used as the central structure for a non-peptide library of 2001 compounds developed using solid-phase synthesis techniques. nih.gov

In this synthetic scheme, the carboxylic acid group served as the attachment point to the resin. The amino and hydroxyl groups were then available for variable substitution. The split/combine method was employed to systematically introduce a diverse array of chemical moieties at these two positions, generating a large library of distinct small molecules. nih.gov Such libraries are crucial in drug discovery for screening against biological targets to identify novel therapeutic agents.

Table 1: Synthesis of a Combinatorial Library using 3-Amino-5-hydroxybenzoic Acid Scaffold

| Step | Description | Functional Group Utilized |

|---|---|---|

| 1. Resin Attachment | The core scaffold is anchored to a solid support. | Carboxylic Acid |

| 2. Diversification (Position 1) | A set of building blocks is coupled to the free functional group. | Amino Group (after deprotection) |

| 3. Diversification (Position 2) | A second set of building blocks is coupled to the remaining functional group. | Hydroxyl Group |

| 4. Cleavage | The final compounds are cleaved from the resin support. | N/A |

This interactive table summarizes the strategy for building a combinatorial library on the 3-amino-5-hydroxybenzoic acid core. nih.gov

Building Block for Complex Polyketide Synthesis

In the realm of natural product biosynthesis, 3-amino-5-hydroxybenzoic acid (AHBA) is a critical precursor for a wide range of important metabolites, including the ansamycin (B12435341) and mitomycin classes of antibiotics. nih.govrsc.orgcaymanchem.com AHBA is formed through a unique variant of the shikimate pathway and serves as the starter unit for the assembly of a polyketide chain. acs.orgnih.gov This polyketide chain is constructed by the sequential addition of small carboxylic acid units, a process catalyzed by polyketide synthases (PKSs). nih.gov

The biosynthesis of the antibiotic rifamycin (B1679328) B, for example, begins with AHBA. The polyketide chain is assembled and subsequently cyclizes back onto the amino group of the AHBA starter unit, forming the characteristic macrolactam ring of the ansamycin family. nih.gov The study of AHBA synthase, the terminal enzyme in AHBA formation, has been crucial for understanding these biosynthetic pathways and has provided tools for genetic screening to discover new natural products derived from AHBA. nih.gov

Synthesis of Amino Acid and Peptide Derivatives

The structure of this compound is fundamentally that of a protected, non-proteinogenic amino acid. The tert-butyloxycarbonyl (Boc) group is a standard protecting group in peptide synthesis, preventing the amine from participating in unwanted side reactions while the carboxyl group is activated for amide bond formation. nih.govyoutube.com

This compound can be used in standard peptide coupling reactions to be incorporated into peptide chains. The general procedure involves activating the carboxylic acid with a coupling agent, such as TBTU/HOBt, and then reacting it with the free N-terminus of another amino acid or peptide. nih.gov The Boc group can be readily removed under acidic conditions, revealing the amine for further chain elongation. youtube.com This utility allows for the creation of novel peptides with unique structural features conferred by the aromatic ring and the phenolic hydroxyl group, which can be further modified.

Intermediate in the Synthesis of Heterocyclic Compounds

Isoxazoles are five-membered heterocyclic compounds that are features of numerous pharmacologically active molecules. nih.gov The synthesis of isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-dicarbonyl compound with hydroxylamine. researchgate.net While there are numerous routes to isoxazole (B147169) derivatives, the direct use of this compound as a starting material is not a commonly cited pathway in mainstream synthetic strategies. nih.govresearchgate.netgoogle.comgoogle.comresearchgate.net

However, the functional groups on the molecule could potentially be modified to serve as precursors. For instance, the carboxylic acid could be transformed into an alkyne, which could then undergo a cycloaddition reaction. Alternatively, multi-step synthetic routes could convert the benzoic acid derivative into a β-keto ester, which could then be cyclized with hydroxylamine. researchgate.net One reported solid-phase synthesis of isoxazoles started from 3-hydroxybenzoic acid, which was attached to a resin and subsequently modified to create the final heterocyclic product, suggesting a potential, albeit indirect, synthetic connection. nih.gov

Coumarins (2H-1-benzopyran-2-ones) are a large class of natural and synthetic compounds with a wide range of biological activities. nih.govbhu.ac.in Several synthetic methods for coumarins utilize phenols as starting materials. The presence of the phenolic hydroxyl group in this compound makes it a suitable precursor for coumarin (B35378) synthesis.

One common method is the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. bhu.ac.in To use this compound, the benzoic acid would first need to be reduced to an alcohol and then oxidized to an aldehyde to form the required salicylaldehyde derivative. Another prominent method is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. The 3-hydroxybenzoic acid scaffold is amenable to this type of reaction. The substituents on the phenyl ring, such as the protected amino group, would be carried into the final coumarin structure, leading to highly functionalized derivatives. organic-chemistry.orgnih.gov

Medicinal Chemistry and Biological Applications

Scaffold for Drug Discovery and Development

3-Amino-5-hydroxybenzoic acid (AHBA) is a key starting unit, or "starter," in the microbial production of complex natural products. The N-Boc-protected form, 3-(N-Boc-amino)-5-hydroxybenzoic acid, serves as a versatile tool in medicinal chemistry. The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine, which allows chemists to perform chemical modifications on other parts of the molecule without undesired reactions at the nitrogen atom.

This strategy is particularly valuable in the field of mutasynthesis, a technique that combines chemical synthesis and biosynthesis. Researchers can chemically synthesize analogues of AHBA, often using the Boc-protected version as an intermediate, and then feed these modified starter units to mutant strains of microorganisms that are blocked in their own AHBA production. This process can lead to the generation of novel antibiotic derivatives with potentially altered or improved biological activities.

The role of 3-amino-5-hydroxybenzoic acid as a direct precursor for the core structure of major aminoglycoside antibiotics is not established in the scientific literature. The connection often arises from a shared abbreviation with a different compound or indirect metabolic links.

Butirosin : This antibiotic contains a unique side chain, (S)-4-amino-2-hydroxybutyrate, which is sometimes abbreviated as AHBA. It is important to note that this is a structurally distinct compound from the aromatic starter unit 3-amino-5-hydroxybenzoic acid.

Kanamycin : The biosynthesis of 3-amino-5-hydroxybenzoic acid involves kanosamine as a precursor. Kanosamine, or 3-amino-3-deoxy-D-glucose, is also a component of the antibiotic kanamycin. However, this indicates an indirect metabolic relationship rather than 3-amino-5-hydroxybenzoic acid serving as a building block for kanamycin.

Neomycin and Spectinomycin : There is no direct evidence to suggest that 3-amino-5-hydroxybenzoic acid is a biosynthetic precursor to neomycin or spectinomycin.

3-Amino-5-hydroxybenzoic acid (AHBA) is firmly established as the common biogenetic precursor for the mC7N (meta-amino, C7-N) unit that forms the core of all ansamycin (B12435341) and mitomycin antibiotics. It is synthesized via the aminoshikimate pathway, a variant of the shikimate pathway used for making aromatic amino acids.

In the biosynthesis of rifamycins, a class of potent antibacterial agents, AHBA serves as the starter unit for a large, modular type I polyketide synthase (PKS). The rifamycin (B1679328) PKS machinery recognizes AHBA and initiates a series of condensation reactions, adding acetate (B1210297) and propionate (B1217596) units to build the characteristic polyketide chain of the antibiotic. The entire process is governed by a dedicated gene cluster, which includes the genes responsible for producing AHBA itself.

Table 1: Key Components in Rifamycin Polyketide Assembly

| Component | Role | Reference |

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Starter Unit | |

| Acetate | Chain Extension Unit | |

| Propionate | Chain Extension Unit | |

| Rif PKS | Type I Polyketide Synthase |

Geldanamycin (B1684428) is a benzoquinone ansamycin known for its antitumor properties. Its biosynthesis also begins with the AHBA starter unit. Following its loading onto the PKS, the geldanamycin carbon skeleton is assembled through the successive condensation of specific extender units. Gene disruption studies in the producing organism, Streptomyces hygroscopicus, have confirmed that the dedicated AHBA biosynthetic gene cluster is essential for geldanamycin production.

Table 2: Building Blocks of the Geldanamycin Polyketide Chain

| Building Block | Quantity | Role | Reference |

| 3-Amino-5-hydroxybenzoic acid | 1 | Starter Unit | |

| Malonyl-CoA | 1 | Extender Unit | |

| Methylmalonyl-CoA | 4 | Extender Unit | |

| Methoxymalonyl-CoA | 2 | Extender Unit |

Ansamitocins are maytansinoid ansamycins with powerful antitumor activity. The formation of their polyketide backbone is initiated by 3-amino-5-hydroxybenzoic acid. The starter unit is loaded onto the first module of the ansamitocin PKS, which then orchestrates the assembly of the rest of the macrocyclic structure. The crucial role of AHBA has been demonstrated in studies using mutant strains of Actinosynnema pretiosum that cannot produce AHBA; feeding AHBA or its synthetic analogues to these mutants restores the production of ansamitocins, allowing for the creation of novel derivatives.

Mitomycin C is a potent antitumor antibiotic used in chemotherapy. Its unique tricyclic structure, known as the mitosane skeleton, is derived from AHBA. Isotope labeling studies have shown that AHBA is the specific biogenetic precursor of the methylbenzoquinone nucleus of the mitomycins. Unlike in ansamycin biosynthesis where AHBA acts as a starter for a PKS, its incorporation into mitomycins involves a different pathway where the carboxyl group of AHBA is fully reduced to form the C-6 methyl group of the final antibiotic structure.

Potential in Anti-Inflammatory Agents

While direct studies on the anti-inflammatory properties of this compound are not prominent in the available literature, research into related hydroxybenzoic acid derivatives suggests a potential for this class of compounds to modulate inflammatory pathways. For instance, derivatives of 5-aminosalicylic acid (an isomer of 3-amino-5-hydroxybenzoic acid) are well-established anti-inflammatory agents used in the treatment of inflammatory bowel disease. The mechanism of action for these compounds often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, both of which are central to the inflammatory response. The structural features of this compound, namely the hydroxyl and protected amino groups on a benzoic acid scaffold, provide a basis for potential anti-inflammatory activity, though this requires empirical validation.

Potential in Antioxidant Agents

The antioxidant potential of phenolic compounds, including hydroxybenzoic acids, is well-documented and stems from their ability to scavenge free radicals and chelate metal ions. The hydroxyl group on the aromatic ring of this compound is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The position of the substituents on the benzene (B151609) ring can influence the antioxidant capacity. While the Boc-protecting group on the amino function may modulate this activity compared to the parent 3-amino-5-hydroxybenzoic acid, the inherent phenolic nature of the molecule suggests a likely antioxidant potential.

Potential in Antimicrobial Agents

The parent compound, 3-amino-5-hydroxybenzoic acid, is a known precursor in the biosynthesis of several classes of antibiotics, including ansamycins and mitomycins. This biosynthetic link underscores the potential of this structural motif in the development of new antimicrobial agents. The mechanism of action of many antibiotics derived from this precursor involves the inhibition of essential bacterial enzymes or interference with DNA replication. Although direct antimicrobial studies on this compound are limited, its role as a synthetic intermediate in creating analogues of these natural products highlights its importance in the field of antimicrobial research.

Anticancer Agents and Apoptosis Induction

Derivatives of 3-amino-5-hydroxybenzoic acid have been investigated for their potential as anticancer agents. For example, certain ansamycin antibiotics, which are biosynthetically derived from this compound, exhibit potent antitumor activity. Their mechanisms often involve the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death). The core structure of this compound provides a scaffold that can be elaborated to design novel Hsp90 inhibitors or other anticancer agents that induce apoptosis.

Neuroprotective Effects

The potential for neuroprotective effects of this compound can be inferred from the known properties of other phenolic compounds and antioxidants. Oxidative stress and inflammation are key pathological features of many neurodegenerative diseases. As a potential antioxidant, this compound could help mitigate neuronal damage caused by reactive oxygen species. Furthermore, if it possesses anti-inflammatory properties, it could also help to reduce the chronic neuroinflammation that contributes to the progression of these disorders. However, specific studies to confirm the neuroprotective activity of this compound are needed.

Antiviral Activity (e.g., against SARS-CoV-2)

The exploration of small molecules for antiviral activity has been a major focus of recent research, particularly in the context of the SARS-CoV-2 pandemic. While there is no direct evidence of antiviral activity for this compound, its structural features could be of interest for designing inhibitors of viral proteins. For instance, the benzoic acid moiety could interact with the active sites of viral proteases or polymerases. Further research, including computational screening and in vitro assays, would be necessary to evaluate its potential as an antiviral agent.

Prodrug Design and Optimization

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. mdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. The core structure of this compound lends itself to several prodrug strategies.

The Boc group is a classic example of a protecting group in organic synthesis, but its characteristics are highly relevant to prodrug design. It is a lipophilic moiety that masks the polar primary amine of the parent AHBA. This masking can significantly increase the molecule's ability to permeate biological membranes. In a potential therapeutic application, the Boc group could be cleaved in vivo by enzymes or under specific physiological pH conditions to release the active AHBA or a derivative thereof.

Amino acids are frequently used as carriers in prodrug design to enhance water solubility and utilize amino acid transporters for targeted delivery. mdpi.com The carboxyl group of an amino acid can be esterified with the hydroxyl group of a drug, or the amino group can form an amide bond. In the case of this compound, the carboxylic acid or the hydroxyl group could be linked to other drug molecules or promoieties. For instance, esterification of the carboxylic acid could create a bipartite prodrug, which might be hydrolyzed by esterases prevalent in the blood and liver to release the active agent.

The primary goal of creating a prodrug from a molecule like AHBA would be to improve its pharmacokinetic profile. Strategies could include:

Enhancing Lipophilicity: The Boc group itself increases lipophilicity, which can improve oral absorption.

Improving Solubility: While the Boc group is lipophilic, the carboxylic acid and hydroxyl groups offer points for attaching polar promoieties, such as polyethylene (B3416737) glycols or phosphate (B84403) esters, to significantly boost aqueous solubility.

Targeted Delivery: Attaching moieties recognized by specific transporters, for example, amino acid transporters that are often overexpressed in tumor cells, could achieve targeted drug delivery.

Sustained Release: By designing a prodrug with a slow cleavage rate, the duration of action of the parent drug can be extended, reducing dosing frequency.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify key structural features (pharmacophores) responsible for activity and optimize them to enhance potency, selectivity, and pharmacokinetic properties.

While specific SAR studies on this compound are not extensively documented in publicly available literature, SAR studies on related aminobenzoic and hydroxybenzoic acid derivatives provide a framework for understanding how modifications to this scaffold could impact biological activity. For instance, studies on various aminobenzoic acid derivatives have been conducted to evaluate their potential as cholinesterase inhibitors for conditions like Alzheimer's disease. researchgate.net

A hypothetical SAR study on derivatives of this compound would involve modifying its three key functional groups: the N-Boc-protected amine, the hydroxyl group, and the carboxylic acid.

Key Modification Points for SAR Studies:

| Structural Position | Potential Modification | Expected Impact on Activity |

| Amino Group (position 3) | Replacement of Boc with other carbamates, amides, or sulfonamides. | Modulate lipophilicity, stability, and hydrogen bonding potential with the target. |

| Hydroxyl Group (position 5) | Conversion to ethers (e.g., methoxy) or esters. | Alter hydrogen bonding capacity and steric profile. Etherification may increase metabolic stability. |

| Carboxylic Acid (position 1) | Esterification or conversion to amides. | Affects polarity, solubility, and ability to act as a hydrogen bond acceptor. Can be a key interaction point with target proteins. |

| Aromatic Ring | Introduction of substituents (e.g., halogens, alkyl groups). | Influence electronic properties, metabolic stability, and binding orientation within a target's active site. |

For example, in a study of aminobenzoic acid derivatives as cholinesterase inhibitors, it was found that the position of the amino group and the nature of the substituents significantly influenced inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net One compound, a derivative of 4-aminobenzoic acid, showed the highest inhibition for AChE, while a derivative of 3-aminobenzoic acid was most potent against BChE, demonstrating the importance of substituent positioning. researchgate.net Such findings suggest that systematic modification of the this compound scaffold could lead to the discovery of potent and selective inhibitors for various biological targets.

Molecular Docking and Computational Studies in Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. Molecular docking is a prominent CADD technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein. nih.govui.ac.id This method allows researchers to visualize potential binding modes, estimate binding affinity, and understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

The structure of this compound, with its distinct hydrogen bond donors (hydroxyl, N-H of the carbamate) and acceptors (carbonyls, hydroxyl), makes it an interesting candidate for computational studies. Molecular docking could be employed to screen this compound and its virtual derivatives against libraries of biological targets to identify potential therapeutic applications.

For example, docking studies have been performed on various benzoic acid derivatives against the main protease of SARS-CoV-2. nih.gov These studies help in predicting binding affinities and identifying crucial interactions with amino acid residues in the active site of the enzyme. nih.gov Similarly, derivatives of 3-aminobenzoic acid have been subjected to molecular docking to elucidate their binding modes as GABA-AT inhibitors. hkbpublications.com

In a typical molecular docking workflow involving a derivative of this compound, the following steps would be taken:

Target Selection: A protein of therapeutic interest is chosen, and its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the ligand is generated and optimized to find its lowest energy conformation.

Docking Simulation: A docking program is used to place the ligand into the active site of the protein in various orientations and conformations.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The top-scoring poses are then analyzed to examine the specific interactions with the protein's active site residues.